

An In-depth Technical Guide to 1-Phenylcyclohexanecarbonitrile (CAS 2201-23-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Phenylcyclohexanecarbonitrile

Cat. No.: B1583788

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1-Phenylcyclohexanecarbonitrile** (CAS No. 2201-23-2), a versatile chemical intermediate. With full editorial control, this document is structured to deliver scientifically robust and actionable insights, moving beyond a simple data sheet to offer a deeper understanding of this compound's properties, synthesis, and safe handling. As a senior application scientist, the focus is on the "why" behind the "how," ensuring that the information is not only accurate but also contextually relevant for laboratory and development settings.

Core Compound Identification and Properties

1-Phenylcyclohexanecarbonitrile, also known as 1-cyano-1-phenylcyclohexane, is a substituted nitrile with a distinct molecular architecture that lends itself to further chemical modifications.^{[1][2][3]} Its core structure consists of a cyclohexane ring and a phenyl group attached to the same carbon atom, which also bears a nitrile functional group.

Physicochemical and Structural Data

A summary of the key properties of **1-Phenylcyclohexanecarbonitrile** is presented below for quick reference. These values are critical for planning reactions, purification procedures, and storage.

Property	Value	Source(s)
CAS Number	2201-23-2	[1][4][5][6]
IUPAC Name	1-phenylcyclohexane-1-carbonitrile	[1]
Molecular Formula	C ₁₃ H ₁₅ N	[1][5]
Molecular Weight	185.26 g/mol	[1][5]
Appearance	Clear colorless to pale brown/yellow liquid	[4][5]
Boiling Point	141°C at 7 mmHg	[4][5]
Density	1.01 g/cm ³	[4][5]
Refractive Index	1.5332 - 1.5352	[4][5]
Flash Point	121°C	[5]
Storage Temperature	Room Temperature, sealed in dry conditions	[5]
SMILES	C1CCC(CC1)(C#N)C2=CC=CC=C2	[1][5]
InChIKey	AUXIEQKHXYAHG-UHFFFAOYSA-N	[1][5]

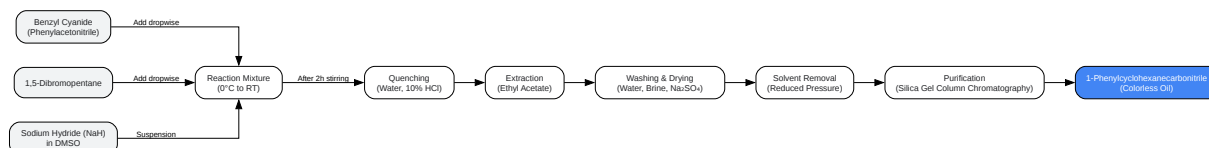
Synthesis and Purification: A Validated Protocol

The synthesis of **1-Phenylcyclohexanecarbonitrile** is most effectively achieved through a nucleophilic substitution reaction. The protocol detailed below is a common and reliable method, starting from readily available precursors.[5] Understanding the mechanism and the rationale for each step is key to achieving a high yield and purity.

Reaction Principle

The synthesis involves the alkylation of the α -carbon of benzyl cyanide (phenylacetonitrile) using 1,5-dibromopentane. The reaction proceeds via the formation of a carbanion intermediate

from benzyl cyanide, facilitated by a strong base like sodium hydride (NaH). This carbanion then acts as a nucleophile, displacing the bromide ions from 1,5-dibromopentane in a double substitution to form the cyclohexane ring.



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Caption: Synthesis workflow for **1-Phenylcyclohexanecarbonitrile**.

Detailed Experimental Protocol

Materials:

- Benzyl cyanide (phenylacetonitrile)
- 1,5-dibromopentane
- Sodium hydride (60% dispersion in mineral oil)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Hexane
- 10% Hydrochloric acid solution
- Brine (saturated NaCl solution)

- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, prepare a suspension of sodium hydride in dimethyl sulfoxide (DMSO) at 0°C (ice bath).
- **Addition of Reactants:** A mixture of benzyl cyanide and 1,5-dibromopentane is added dropwise to the NaH/DMSO suspension. The temperature should be maintained at 0°C during the addition. The choice of DMSO as a solvent is crucial as it effectively dissolves the reactants and stabilizes the carbanion intermediate.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at 0°C for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction is carefully quenched by the slow addition of water, followed by 10% HCl solution to neutralize the excess base. The product is then extracted with ethyl acetate. The organic layers are combined.
- **Purification:** The combined organic layers are washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.^[5] The solvent is removed under reduced pressure to yield the crude product.
- **Final Purification:** The crude product is purified by silica gel column chromatography using hexane as the eluent to afford 1-phenyl-1-cyclohexanecarbonitrile as a colorless oil.^[5] The purity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), which should show a molecular ion peak at m/z 185.0.^[5]

Applications in Research and Drug Development

1-Phenylcyclohexanecarbonitrile is primarily utilized as a chemical intermediate in organic synthesis. Its structure is a precursor to various more complex molecules, particularly in the field of medicinal chemistry.

- **Synthesis of Muscarinic Receptor Ligands:** This compound has been used in the synthesis of azapropen analogues, which are investigated for their activity at muscarinic receptors.^[7] These receptors are involved in a wide range of physiological functions and are important targets in drug discovery for conditions affecting the central and peripheral nervous systems.
- **Precursor to other Functionalized Cyclohexanes:** The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a variety of other functionalized 1-phenylcyclohexane derivatives.^{[2][8]} These derivatives can serve as building blocks for novel chemical entities with potential therapeutic applications.

Analytical Characterization






While specific, detailed analytical methods for this compound are not extensively published, standard analytical techniques for organic compounds of this nature are applicable.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a primary method for confirming the identity and purity of the synthesized product. The mass spectrum will show a characteristic molecular ion peak (M^+) at m/z 185, corresponding to the molecular weight of the compound.^[5]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR would be used to confirm the structure. The 1H NMR spectrum would show characteristic signals for the phenyl protons and the aliphatic protons of the cyclohexane ring. The ^{13}C NMR would show the presence of the nitrile carbon, the quaternary carbon, and the carbons of the phenyl and cyclohexane rings.
- **Infrared (IR) Spectroscopy:** The IR spectrum would exhibit a sharp absorption band around 2230 cm^{-1} , characteristic of the $C\equiv N$ stretching vibration of the nitrile group.

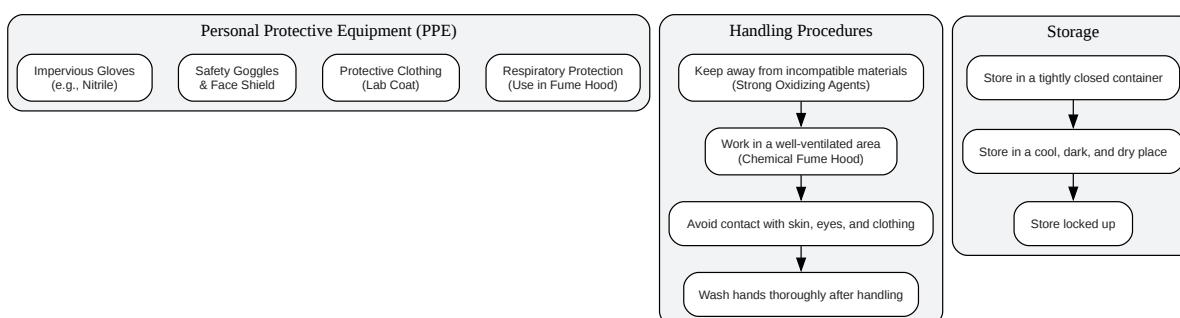
Hazards and Safe Handling

The safe handling of **1-Phenylcyclohexanecarbonitrile** is of paramount importance due to its toxicity. All laboratory personnel must be familiar with its hazards and the required safety precautions.

GHS Hazard Classification

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral (Category 3)	 alt text	Danger	H301: Toxic if swallowed.[1][5][9]
Acute Toxicity, Dermal (Category 3)	 alt text	Danger	H311: Toxic in contact with skin.[9]
Acute Toxicity, Inhalation (Category 3)	 alt text	Danger	H331: Toxic if inhaled.[9]
Skin Irritation (Category 2)	 alt text	Warning	H315: Causes skin irritation.[9]
Eye Irritation (Category 2A)	 alt text	Warning	H319: Causes serious eye irritation.[9]

Safe Handling and Personal Protective Equipment (PPE)



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Caption: Key safety protocols for **1-Phenylcyclohexanecarbonitrile**.

First Aid Measures:

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[\[9\]](#)
- If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[\[9\]](#)
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[\[9\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[\[9\]](#)

Stability and Reactivity:

- The compound is stable under normal temperatures and pressures.[\[10\]](#)
- Avoid incompatible materials such as strong oxidizing agents, excess heat, and strong oxidants.[\[10\]](#)
- Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[\[10\]](#)

Disposal Considerations: Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.[\[10\]](#)

Conclusion

1-Phenylcyclohexanecarbonitrile (CAS 2201-23-2) is a valuable chemical intermediate with established synthesis protocols. Its utility in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry, makes it a compound of interest for researchers and drug development professionals. However, its significant acute toxicity necessitates strict adherence to safety protocols. This guide has provided a comprehensive overview of its properties, synthesis, applications, and, most importantly, its hazards and safe handling procedures, to ensure its effective and safe use in a research and development setting.

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